molecular formula C11H14N4O2 B12411749 N-butyl-6-nitro-1H-benzimidazol-2-amine

N-butyl-6-nitro-1H-benzimidazol-2-amine

Cat. No.: B12411749
M. Wt: 234.25 g/mol
InChI Key: KCMYEMHXIIFYLP-UHFFFAOYSA-N
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Description

N-butyl-6-nitro-1H-benzimidazol-2-amine is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-6-nitro-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with a suitable nitro-substituted carboxylic acid or its derivativesCommon reagents used in the synthesis include nitrobenzene, butyl bromide, and various catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high efficiency and selectivity in the production process .

Chemical Reactions Analysis

Types of Reactions: N-butyl-6-nitro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-butyl-6-amino-1H-benzimidazol-2-amine, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-butyl-6-nitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-butyl-6-nitro-1H-benzimidazol-2-amine is unique due to the presence of both a nitro group and a butyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

N-butyl-6-nitro-1H-benzimidazol-2-amine

InChI

InChI=1S/C11H14N4O2/c1-2-3-6-12-11-13-9-5-4-8(15(16)17)7-10(9)14-11/h4-5,7H,2-3,6H2,1H3,(H2,12,13,14)

InChI Key

KCMYEMHXIIFYLP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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